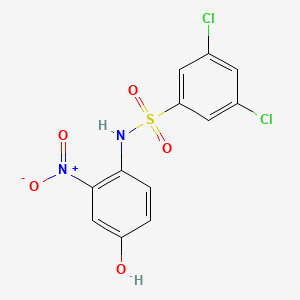

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide

説明

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at the 3- and 5-positions and a sulfonamide group at the 1-position. This compound is synthesized via nucleophilic substitution reactions, often involving sulfonyl chloride intermediates and aromatic amines. Key spectral data, such as $ ^1H $-NMR signals for NH groups (e.g., singlets near 10–11 ppm), align with sulfonamide derivatives, as observed in analogous structures .

特性

CAS番号 |

920527-20-4 |

|---|---|

分子式 |

C12H8Cl2N2O5S |

分子量 |

363.2 g/mol |

IUPAC名 |

3,5-dichloro-N-(4-hydroxy-2-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H8Cl2N2O5S/c13-7-3-8(14)5-10(4-7)22(20,21)15-11-2-1-9(17)6-12(11)16(18)19/h1-6,15,17H |

InChIキー |

JKSHYDLWIRKGQG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The process may include:

Nitration: Introduction of the nitro group into the aromatic ring using concentrated nitric acid and sulfuric acid.

Chlorination: Introduction of chlorine atoms using reagents like chlorine gas or thionyl chloride.

Sulfonation: Introduction of the sulfonamide group using sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and sulfonation processes, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Reduction: Formation of 3,5-Dichloro-N-(4-amino-2-nitrophenyl)benzene-1-sulfonamide.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

科学的研究の応用

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

作用機序

The mechanism of action of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonamide Class

Compound A : 2,6-Dichloro-4-[2-(piperazin-1-yl)pyridin-4-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide

- Structural Features : Shares the dichlorinated benzene-sulfonamide core but replaces the 4-hydroxy-2-nitrophenyl group with a pyridinyl-piperazine moiety and a trimethylpyrazole substituent.

- Key Differences: The absence of nitro and hydroxyl groups reduces polarity compared to the target compound.

Compound B : 3,5-Dichloro-N-(perfluorophenyl)-4H-1,2,6-thiadiazin-4-imine

- Structural Features : Replaces the sulfonamide group with a thiadiazine ring and a perfluorophenyl substituent.

- Key Differences :

Compound C : Zoxamide (3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide)

Physicochemical and Functional Comparisons

生物活性

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- Chemical Formula : C12H8Cl2N2O5S

- Molecular Weight : 335.17 g/mol

- CAS Number : 71424025

Biological Activity Overview

The biological activity of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide can be categorized into several key areas:

-

Antimicrobial Activity :

- This compound exhibits significant antibacterial properties against various strains of bacteria. Its efficacy is attributed to the inhibition of bacterial folic acid synthesis, a common mechanism for sulfonamide antibiotics.

-

Anti-inflammatory Effects :

- Recent studies have indicated that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Inhibitors of COX-1 and COX-2 are critical in managing inflammatory conditions.

-

Anticancer Potential :

- Preliminary research suggests that the compound may have anticancer effects, particularly against certain types of tumors. The mechanism may involve apoptosis induction and cell cycle arrest in cancer cells.

The biological activity of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide is primarily mediated through:

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in metabolic pathways critical for bacterial growth and inflammation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to increased apoptosis in cancer cells.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: COX Inhibition Potency

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide | 25.4 | COX-1 |

| 30.7 | COX-2 |

Case Studies

-

Case Study on Antibacterial Activity :

A study conducted on the antibacterial effects of various sulfonamides found that 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide effectively inhibited the growth of multidrug-resistant bacterial strains, highlighting its potential as a treatment option for resistant infections. -

Anti-inflammatory Research :

In a controlled trial assessing the anti-inflammatory effects of this compound in animal models, significant reductions in inflammatory markers were observed, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases. -

Cancer Research :

Preliminary findings from cell line studies indicate that this compound can induce apoptosis in breast cancer cells, providing a basis for further research into its application in cancer therapy.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。